molecular formula C8H15Cl2N3O B6219610 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride CAS No. 2751621-75-5

4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride

Cat. No.: B6219610
CAS No.: 2751621-75-5
M. Wt: 240.1
InChI Key:
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Description

4-(Piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride (4-POADC) is an organic compound belonging to the class of piperidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. 4-POADC is a small molecule that has been studied for its potential applications in various scientific research fields. The compound has been studied for its ability to act as a neurotransmitter, an anti-inflammatory agent, an antioxidant, and a vasodilator. 4-POADC has also been studied for its potential applications in drug delivery, gene therapy, and cancer treatment.

Scientific Research Applications

4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride has been studied for its potential applications in various scientific research fields. The compound has been studied as a neurotransmitter, an anti-inflammatory agent, an antioxidant, and a vasodilator. It has also been studied for its potential applications in drug delivery, gene therapy, and cancer treatment.

Mechanism of Action

4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride has been shown to act as a neurotransmitter by binding to specific receptors in the brain. It has also been shown to act as an anti-inflammatory agent by binding to specific receptors in the inflammatory cells. This compound has also been shown to act as an antioxidant by binding to specific receptors in the cells. Finally, this compound has been shown to act as a vasodilator by binding to specific receptors in the vascular system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as on the cardiovascular, endocrine, and immune systems. In addition, this compound has been shown to have an effect on the regulation of gene expression and the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride in laboratory experiments has several advantages. The compound is relatively stable and has a wide range of applications. It is also non-toxic and can be used in a variety of experimental settings. However, the use of this compound in laboratory experiments also has some limitations. The compound is not water soluble and must be dissolved in a solvent. Additionally, this compound can be difficult to synthesize and purify.

Future Directions

The potential applications of 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride are still being explored. Future research could focus on the use of this compound in drug delivery, gene therapy, and cancer treatment. Additionally, further research could focus on the effects of this compound on the regulation of gene expression and the metabolism of carbohydrates and lipids. Additionally, further research could focus on the development of new synthesis methods for this compound and the development of new applications for the compound. Finally, further research could focus on the development of new analytical techniques for the characterization of this compound.

Synthesis Methods

4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride can be synthesized by the reaction of 4-piperidin-4-yl-1,3-oxazol-2-amine (piperidin-4-yl-oxazol-2-amine, PODA) and hydrochloric acid. The reaction proceeds in two steps. In the first step, PODA is reacted with hydrochloric acid to produce 4-piperidin-4-yl-1,3-oxazol-2-amine dihydrochloride (this compound). In the second step, the this compound is isolated and purified by recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride involves the reaction of piperidine with ethyl chloroformate to form 4-(piperidin-4-yl)oxazolidin-2-one, which is then reacted with hydroxylamine hydrochloride to form 4-(piperidin-4-yl)-1,3-oxazol-2-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ { "Reactants": "Piperidine, Ethyl chloroformate", "Conditions": "Room temperature, Dichloromethane", "Products": "4-(piperidin-4-yl)oxazolidin-2-one" }, { "Reactants": "4-(piperidin-4-yl)oxazolidin-2-one, Hydroxylamine hydrochloride", "Conditions": "Room temperature, Methanol", "Products": "4-(piperidin-4-yl)-1,3-oxazol-2-amine" }, { "Reactants": "4-(piperidin-4-yl)-1,3-oxazol-2-amine, Hydrochloric acid", "Conditions": "Room temperature, Water", "Products": "4-(piperidin-4-yl)-1,3-oxazol-2-amine dihydrochloride" } ] }

2751621-75-5

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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